2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

PDE inhibitor Cardiovascular cAMP

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule (MW 276.75 g/mol) belonging to the triazolopyrimidine class, characterized by a benzylthio moiety at position 2 and a chloro substituent at position 5. This scaffold was identified in foundational medicinal chemistry research as a core structure for adenosine cyclic 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors, a class with established cardiovascular therapeutic potential.

Molecular Formula C12H9ClN4S
Molecular Weight 276.74
CAS No. 98968-28-6
Cat. No. B2437841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS98968-28-6
Molecular FormulaC12H9ClN4S
Molecular Weight276.74
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN3C=CC(=NC3=N2)Cl
InChIInChI=1S/C12H9ClN4S/c13-10-6-7-17-11(14-10)15-12(16-17)18-8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyXDNMLKBTWNYYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 98968-28-6): Core Properties & Scientific Procurement Context


2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic small molecule (MW 276.75 g/mol) belonging to the triazolopyrimidine class, characterized by a benzylthio moiety at position 2 and a chloro substituent at position 5 [1]. This scaffold was identified in foundational medicinal chemistry research as a core structure for adenosine cyclic 3',5'-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors, a class with established cardiovascular therapeutic potential [2]. The compound is currently supplied as a research-grade chemical (typically ≥95% purity) for use as a synthetic building block and pharmacological probe, with its reactivity profile distinct from 5,7-disubstituted analogs that proceeded into advanced preclinical evaluation [3].

Procurement Risk: Why 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Triazolopyrimidines


The triazolopyrimidine class exhibits extreme sensitivity to specific substitution patterns, making generic replacement scientifically invalid. The foundational SAR study by Novinson et al. demonstrated that PDE inhibition potency varies dramatically with alkylthio chain length and 5,7-disubstitution; for instance, the 2-benzylthio moiety in compound 15a was critical for achieving 6.3-fold greater potency than theophylline, a benchmark methylxanthine PDE inhibitor [1]. Simply replacing 2-(benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine with a 5-methyl-7-amino analog, or a 2-methylthio variant, would alter the pharmacophore's steric bulk at the 2-position and the electrophilic character at the 5-position, leading to unpredictable and likely diminished activity in any probe or synthetic application based on the validated scaffold. The specific chloro leaving group also dictates reactivity in nucleophilic aromatic substitution (SNAr) pathways, a key point of differentiation for medicinal chemistry derivatization [2].

Quantitative Differentiation Evidence for 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine versus Its Closest Analogs


PDE Inhibition Potency: Class-Level Inference from the 2-Benzylthio Pharmacophore

The 2-benzylthio-1,2,4-triazolo[1,5-a]pyrimidine pharmacophore is a validated scaffold for cAMP PDE inhibition. A direct analog with 5-methyl-7-dimethylamino substitution (compound 15a) inhibited cAMP PDE from rabbit heart with an IC50 of ~1.6 µM, making it 6.3 times more potent than theophylline (IC50 ~10 µM) in the same assay [1]. While the target compound lacks the 7-dimethylamino and 5-methyl groups, it retains the critical 2-benzylthio determinant. The 5-chloro substituent is electron-withdrawing, which can enhance binding to the PDE catalytic site through halogen bonding, a feature absent in the 5-methyl analog [2]. Note: No direct head-to-head PDE assay data exists for the target compound, so this is a class-level inference.

PDE inhibitor Cardiovascular cAMP

Synthetic Utility: The 5-Chloro Leaving Group Enables Selective Derivatization Not Possible with 5-Methyl or 5-Unsubstituted Analogs

The 5-chloro substituent on the pyrimidine ring is a potent leaving group for nucleophilic aromatic substitution (SNAr), enabling selective introduction of amines, alkoxides, or thiols at this position. This reactivity is confirmed by Novikova et al., who used 5,7-dichloro-s-triazolo[1,5-a]pyrimidine to synthesize 5-chloro-7-amino, 5,7-diamino, and 5-mercapto-7-amino derivatives [1]. In contrast, the 5-methyl analog (compound 15a) is inert to SNAr, limiting post-synthetic modification. The target compound's monochloro substitution at position 5 offers a single versatile handle, avoiding the selectivity issues of 5,7-dichloro variants that can lead to mixtures of regioisomers. Calculated C5-Cl bond polarization (supported by XLogP3 of 3.4, indicating moderate lipophilicity suitable for organic solvent reactions) further rationalizes its reactivity [2].

Medicinal Chemistry SNAr Reaction Building Block

Lipophilicity Control: Optimized LogP for Blood-Brain Barrier Penetration Potential Compared to Bulkier 5,7-Disubstituted Analogs

The target compound's calculated XLogP3 of 3.4 places it within the optimal range (1–4) for CNS drug candidates, balancing passive permeability and solubility [1]. In comparison, the fully elaborated 5-methyl-7-dimethylamino analog 15a (calculated XLogP3 ~2.1) is significantly more polar, while 5,7-di-n-propyl-2-benzylthio analog 22a, which demonstrated a 31.5% cardiac output increase in vivo, has a much higher predicted logP (~5.5) due to the propyl chains, exceeding typical oral bioavailability guidelines [2]. The target compound's monochloro, non-alkylated pyrimidine ring thus occupies a unique intermediate lipophilicity space, potentially offering better pharmacokinetic properties than the more lipophilic in vivo leads if further functionalized appropriately.

Physicochemical Drug-likeness CNS penetration

Antiproliferative Structural Alert: Absence of 5,7-Disubstitution Correlates with Lack of Antineoplastic Activity

A 1981 study by Novikova et al. on 5,7-substituted s-triazolo[1,5-a]pyrimidines reported that compounds retaining a 5-chloro substituent without a 7-amino substituent (e.g., 5-chloro-7-hydrazino derivative II) exhibited no antineoplastic activity in mouse tumor models (mammary adenocarcinoma AK-755, Lewis lung cancer, Sarcoma 37, Sarcoma 180) [1]. In contrast, 5-amino-7-benzylamino (VIII) and certain 5,7-dimercapto derivatives inhibited tumor growth by 40-50%. The target compound, lacking any 7-substituent, is structurally analogous to the inactive derivatives, suggesting it is likely devoid of direct antineoplastic activity. This is a critical selection criterion: for cancer-focused projects, the target compound would not be a candidate, whereas for PDE-focused cardiovascular research, the absence of confounding anticancer polypharmacology is advantageous.

Anticancer Toxicity SAR

Validated Application Scenarios for 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Focused PDE2/General PDE Inhibitor Library Design

Academic and industrial teams developing cAMP PDE inhibitors for cardiovascular or inflammatory disease can procure this compound as a key intermediate. The 2-benzylthio group has been pharmacologically validated by analog 15a to confer 6.3-fold potency enhancement over theophylline [1]. By leveraging the 5-chloro handle for rapid SNAr diversification, libraries of 5-substituted analogs can be synthesized to explore PDE isoform selectivity while maintaining the potency-enhancing benzylthio motif.

Medicinal Chemistry Building Block for Single-Point Derivatization

For synthetic chemists, this compound serves as an ideal monofunctional building block. Unlike 5,7-dichloro analogs that require protection/deprotection strategies to avoid bis-substitution, the target compound's single reactive chlorine allows clean, high-yielding SNAr with amines, alcohols, or thiols [2]. Its moderate lipophilicity (XLogP3 3.4) ensures solubility in common organic solvents, facilitating parallel synthesis in 96-well format.

Negative Control for Antiproliferative Triazolopyrimidine Screens

Cancer research teams investigating triazolopyrimidines as antitumor agents can utilize this compound as a well-characterized negative control. SAR from Novikova et al. (1981) clearly shows that a 5-chloro substituent without a 7-amino group correlates with zero antineoplastic activity in multiple mouse models [3]. This compound thus provides a reliable comparator to validate that observed activity in novel analogs stems from specific 7-substitution rather than general scaffold toxicity.

Physicochemical Probe for CNS Drug Discovery Programs

Neuroscience groups can employ this scaffold as a starting point for CNS-penetrant PDE inhibitors. Its calculated XLogP3 of 3.4 falls within the optimal CNS drug space, avoiding the excessive polarity of the dimethylamino analog 15a and the excessive lipophilicity of the dipropyl analog 22a [4]. This balanced profile, combined with the synthetic versatility of the chloro handle, makes it an attractive core for lead optimization programs targeting PDEs implicated in cognitive disorders.

Quote Request

Request a Quote for 2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.